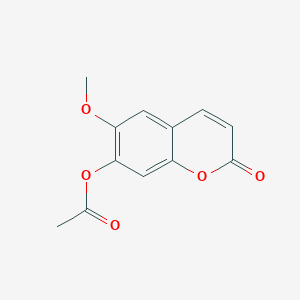
Scopoletin acetate
Vue d'ensemble
Description
Sa formule chimique est C₇H₉N₅O, et sa masse moléculaire est de 179,18 g/mol . Ce composé est structurellement lié à la guanine, l'une des quatre bases de l'ADN.
Mécanisme D'action
Scopoletin acetate, also known as 6-Methoxy-2-oxo-2H-chromen-7-yl acetate or 7-Acetoxy-6-methoxycoumarin, is a coumarin synthesized by diverse medicinal and edible plants . It plays a vital role as a therapeutic and chemopreventive agent in the treatment of a variety of diseases .
Target of Action
this compound’s primary targets include various enzymes, such as choline acetyltransferase, acetylcholinesterase, and monoamine oxidase . It also targets vascular endothelial growth factor receptor 2 (VEGFR2) and extracellular signal-regulated kinase-1 (ERK-1) .
Mode of Action
this compound interacts with its targets by inhibiting their activity . For instance, it obstructs VEGFR2 autophosphorylation and inhibits ERK1/2, p38 MAPK, and Akt activation . This interaction results in changes in cellular processes, such as proliferation and migration .
Biochemical Pathways
this compound affects the phenylpropanoid pathway . It is synthesized from the phenylpropanoid pathway via ortho-hydroxylation of cinnamate, ρ-coumarate, caffeate, and ferulate . The affected pathways lead to downstream effects such as anti-inflammation, anti-angiogenesis, anti-oxidation, antidiabetic, antihypertensive, hepatoprotective, and neuroprotective properties .
Pharmacokinetics
Pharmacokinetic studies have demonstrated the low bioavailability, rapid absorption, and extensive metabolism of scopoletin . These properties may be associated with its poor solubility in aqueous media . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound significantly impact its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has antimicrobial, anticancer, anti-inflammation, anti-angiogenesis, anti-oxidation, antidiabetic, antihypertensive, hepatoprotective, and neuroprotective properties . It also has immunomodulatory effects in both in vitro and in vivo experimental trials .
Analyse Biochimique
Biochemical Properties
Scopoletin acetate interacts with various enzymes, proteins, and other biomolecules. It is indicated to have antimicrobial, anticancer, anti-inflammation, anti-angiogenesis, anti-oxidation, antidiabetic, antihypertensive, hepatoprotective, and neuroprotective properties . It is also an inhibitor of various enzymes, including choline acetyltransferase, acetylcholinesterase, and monoamine oxidase .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it inhibits in vitro tube formation, proliferation, and migration in human umbilical vein endothelial cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It obstructs VEGFR2 autophosphorylation and inhibits ERK1/2, p38 MAPK, and Akt activation . It also triggers apoptosis, cell cycle arrest, and inhibition of cell invasion and PI3K/AKT signalling pathway .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Pharmacokinetic studies have demonstrated the low bioavailability, rapid absorption, and extensive metabolism of scopoletin . These properties may be associated with its poor solubility in aqueous media .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, scopoletin at 100 and 200 mg/kg BW significantly inhibited vascularization in matrigel plugs implanted in nude mice .
Metabolic Pathways
This compound is involved in various metabolic pathways. The two main pathways of scopoletin biosynthesis are the shikimate acid pathway, cinnamic acid pathway, and phenylalanine metabolic pathway . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Méthodes De Préparation
Voies de synthèse : La 9-éthylguanine peut être synthétisée par différentes voies. Une méthode courante implique l'alkylation de la guanine avec un agent alkylant. La réaction se déroule comme suit :
Guanine+Agent alkylant→9-Éthylguanine
Conditions de réaction : La réaction se produit généralement en milieu basique, en utilisant une base forte comme l'hydroxyde de sodium (NaOH). L'agent alkylant peut être le bromure d'éthyle ou l'iodure d'éthyle. La réaction est effectuée dans un solvant comme le diméthylsulfoxyde (DMSO) .
Production industrielle : Bien que la 9-éthylguanine ne soit pas produite à l'échelle industrielle, elle sert d'intermédiaire essentiel dans la synthèse d'autres composés.
Analyse Des Réactions Chimiques
La 9-éthylguanine subit plusieurs réactions chimiques :
Oxydation : Elle peut être oxydée pour former le 9-éthylguanine-8-oxyde, qui est un composé mutagène.
Réduction : La réduction du groupe imine conduit à la 9-éthylguanine-8-amine.
Substitution : Le groupe amino peut être substitué par divers groupes fonctionnels.
Oxydation : Agents oxydants comme le peroxyde d'hydrogène (H₂O₂) ou les peracides.
Réduction : Agents réducteurs tels que le borohydrure de sodium (NaBH₄).
Substitution : Divers agents alkylants ou nucléophiles.
Principaux produits : Les principaux produits dépendent des conditions de réaction et des réactifs utilisés.
4. Applications de la recherche scientifique
La 9-éthylguanine joue un rôle crucial dans la recherche scientifique :
Chimie : Elle sert de composé modèle pour étudier les mécanismes de dommages et de réparation de l'ADN.
Biologie : Les chercheurs étudient son impact sur la fidélité de la réplication de l'ADN et la mutagenèse.
Médecine : La compréhension de ses effets aide à la recherche sur le cancer et au développement de médicaments.
Industrie : Bien qu'elle ne soit pas utilisée directement, ses dérivés contribuent aux produits pharmaceutiques et aux agrochimiques.
5. Mécanisme d'action
Le mécanisme d'action de la 9-éthylguanine implique :
Incorporation dans l'ADN : Pendant la réplication de l'ADN, elle peut être incorporée dans le brin d'ADN en croissance, ce qui entraîne des mutations.
Appariement des bases : Elle peut s'apparier avec la cytosine, ce qui provoque un appariement erroné pendant la réplication.
Applications De Recherche Scientifique
9-Ethylguanine plays a crucial role in scientific research:
Chemistry: It serves as a model compound for studying DNA damage and repair mechanisms.
Biology: Researchers investigate its impact on DNA replication fidelity and mutagenesis.
Medicine: Understanding its effects helps in cancer research and drug development.
Industry: Although not directly used, its derivatives contribute to pharmaceuticals and agrochemicals.
Comparaison Avec Des Composés Similaires
La 9-éthylguanine est unique en raison de sa substitution par un groupe éthyle. Les composés similaires comprennent la guanine, l'adénine et d'autres dérivés de la purine.
Propriétés
IUPAC Name |
(6-methoxy-2-oxochromen-7-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5/c1-7(13)16-11-6-9-8(5-10(11)15-2)3-4-12(14)17-9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCLWDHZALFLJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C=CC(=O)OC2=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001254533 | |
| Record name | 7-(Acetyloxy)-6-methoxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001254533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 7-Acetoxy-6-methoxycoumarin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034345 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
56795-51-8 | |
| Record name | 7-(Acetyloxy)-6-methoxy-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56795-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(Acetyloxy)-6-methoxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001254533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Acetoxy-6-methoxycoumarin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034345 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
177 °C | |
| Record name | 7-Acetoxy-6-methoxycoumarin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034345 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does scopoletin acetate interact with its target and what are the downstream effects?
A1: While the provided research focuses on scoparone (6, 7 dimethylesculetin), this compound is mentioned as a structurally similar compound. The study demonstrates that this compound interacts with the human CAR receptor primarily through hydrogen bonding []. This interaction potentially leads to CAR activation, similar to scoparone. CAR activation is known to accelerate bilirubin and cholesterol clearance in the liver [], suggesting a potential role for this compound in preventing gallstone formation.
Q2: What is the structural characterization of this compound and are there any computational studies on this compound?
A2: Although the research primarily focuses on scoparone, it indicates the use of computational methods like molecular docking and simulation to understand its interaction with CAR []. While specific spectroscopic data for this compound isn't provided, its molecular formula is C12H10O5 and its molecular weight is 234.21 g/mol. These details are based on its chemical name, 6-Methoxy-2-oxo-2H-chromen-7-yl acetate. Further research is needed to elucidate detailed spectroscopic characteristics and conduct specific computational studies on this compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


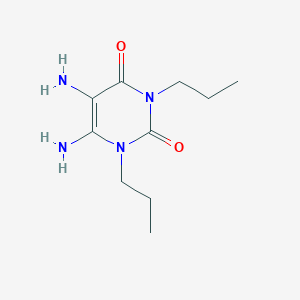
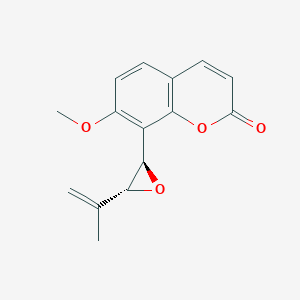
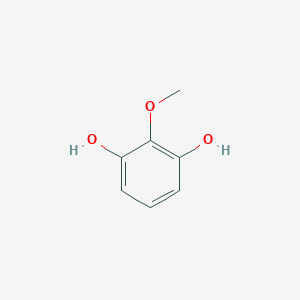
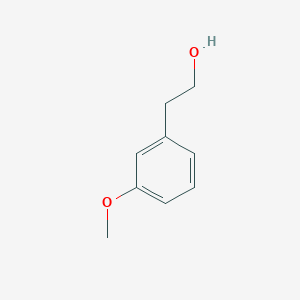
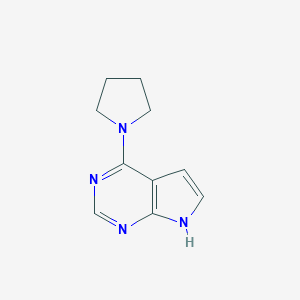
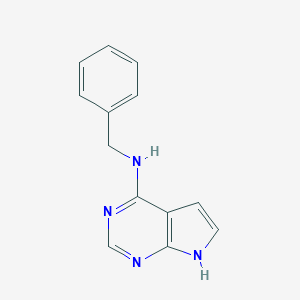
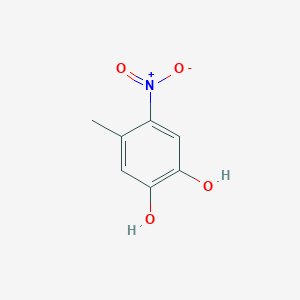
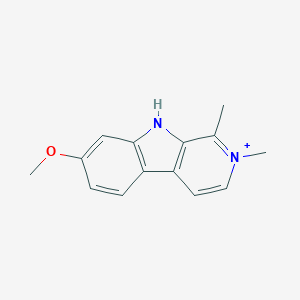
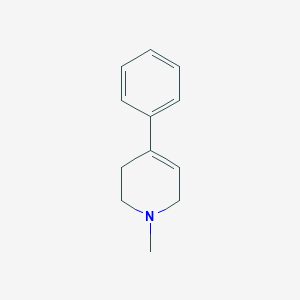
![N-[(2R,3R,4R,5S,6R)-5-Hydroxy-2-methoxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]acetamide](/img/structure/B15804.png)
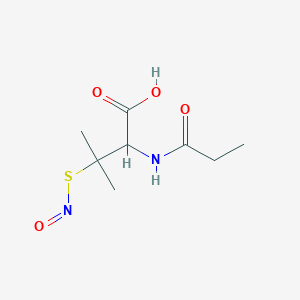
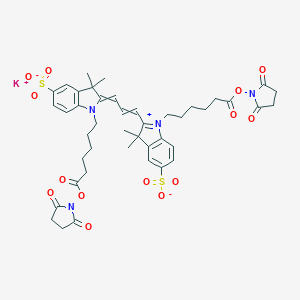
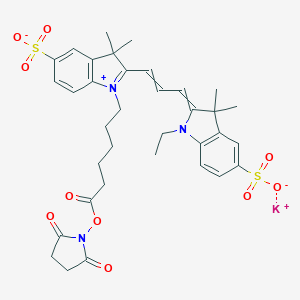
![Potassium;2-[3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate](/img/structure/B15813.png)
